molecular formula C9H7F3N4O B11868060 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B11868060
M. Wt: 244.17 g/mol
InChI Key: VKYKBDQDBZXIQF-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a carbohydrazide group at the 2nd position of the imidazo[1,2-a]pyridine scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical methods can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the growth of certain bacteria by interfering with their metabolic pathways. It targets enzymes and proteins essential for bacterial survival, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development .

Properties

Molecular Formula

C9H7F3N4O

Molecular Weight

244.17 g/mol

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-2-16-4-6(8(17)15-13)14-7(16)3-5/h1-4H,13H2,(H,15,17)

InChI Key

VKYKBDQDBZXIQF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)C(=O)NN

Origin of Product

United States

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